2-Bromo-1-(cyclohexylmethoxy)-3-(difluoromethyl)benzene
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Overview
Description
2-Bromo-1-(cyclohexylmethoxy)-3-(difluoromethyl)benzene is an organic compound that features a bromine atom, a cyclohexylmethoxy group, and a difluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(cyclohexylmethoxy)-3-(difluoromethyl)benzene typically involves multiple steps:
Cyclohexylmethoxylation: The attachment of the cyclohexylmethoxy group can be performed via nucleophilic substitution reactions, where a cyclohexylmethanol derivative reacts with the brominated benzene compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or other functional groups, leading to debromination or reduction of the difluoromethyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under appropriate conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of debrominated or reduced difluoromethyl derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
2-Bromo-1-(cyclohexylmethoxy)-3-(difluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(cyclohexylmethoxy)-3-(difluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance the compound’s stability and bioavailability, while the bromine atom may facilitate interactions with specific biological targets.
Comparison with Similar Compounds
- 2-Bromo-1-(cyclohexylmethoxy)-4-(trifluoromethyl)benzene
- 2-Bromo-1-(difluoromethyl)benzene
- 1-Bromo-2-difluoromethylbenzene
Comparison:
- Structural Differences: The position and nature of substituents on the benzene ring can significantly influence the compound’s properties and reactivity.
- Unique Features: The combination of a cyclohexylmethoxy group and a difluoromethyl group in 2-Bromo-1-(cyclohexylmethoxy)-3-(difluoromethyl)benzene provides unique steric and electronic effects, potentially enhancing its stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
2-bromo-1-(cyclohexylmethoxy)-3-(difluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrF2O/c15-13-11(14(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h4,7-8,10,14H,1-3,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXFVFRQLRMVKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC=CC(=C2Br)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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